molecular formula C9H8O2 B3333289 1-(4-Hydroxyphenyl)prop-2-en-1-one CAS No. 95605-38-2

1-(4-Hydroxyphenyl)prop-2-en-1-one

Cat. No.: B3333289
CAS No.: 95605-38-2
M. Wt: 148.16 g/mol
InChI Key: NKPPNPJUBLEKAD-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 4-hydroxyphenyl group at the carbonyl position. Chalcones are widely studied for their biological activities, including anticancer, antioxidant, and anti-inflammatory properties.

Properties

IUPAC Name

1-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,10H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPPNPJUBLEKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acryloylphenol can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with acryloyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding 4-acryloylphenol as the primary product .

Industrial Production Methods: In industrial settings, the production of 4-acryloylphenol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Acryloylphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities, including:

  • Antioxidant Properties : 1-(4-Hydroxyphenyl)prop-2-en-1-one has been shown to effectively scavenge free radicals, reducing oxidative stress in cellular models. Studies indicate a significant decrease in reactive oxygen species (ROS) levels in human fibroblast cells treated with this compound .
  • Anti-inflammatory Effects : Research demonstrates that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vivo studies have shown that it reduces paw edema in murine models of inflammation, highlighting its therapeutic potential against inflammatory diseases .
  • Anticancer Activity : Emerging evidence suggests that this chalcone possesses anticancer properties. It has been reported to induce apoptosis in breast cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins. Additionally, it inhibits cell proliferation and migration in colorectal cancer cells by downregulating matrix metalloproteinases (MMPs) .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its antimicrobial properties suggest potential applications as a natural antimicrobial agent .

Case Studies

Several studies have explored the applications of this compound:

  • Antioxidant Study : A study demonstrated that treatment with this compound significantly decreased ROS levels and inhibited lipid peroxidation in vitro, suggesting its potential as an antioxidant agent .
  • Anti-inflammatory Study : In a murine model, administration of this compound led to a marked reduction in inflammatory markers, indicating its therapeutic potential for treating inflammatory conditions .
  • Anticancer Research : In vitro assays showed that the compound induced apoptosis in breast cancer cells by modulating key apoptotic proteins, while also inhibiting migration in colorectal cancer models .

Mechanism of Action

The mechanism of action of 4-acryloylphenol involves its interaction with specific molecular targets. For instance, it inhibits GABA transaminase and succinic semialdehyde dehydrogenase, enzymes involved in the metabolism of gamma-aminobutyric acid (GABA). This inhibition can lead to increased levels of GABA, which has various physiological effects .

Comparison with Similar Compounds

Structural and Functional Modifications

Chalcone derivatives are structurally diverse, with variations in substituents on the aromatic rings significantly influencing their biological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Chalcones
Compound Name Substituents Biological Activity Key Properties
1-(4-Hydroxyphenyl)prop-2-en-1-one 4-hydroxyphenyl Antioxidant, potential anticancer Hydroxyl group enhances solubility and hydrogen bonding
Isoliquiritigenin () 2,4-dihydroxyphenyl and 4-hydroxyphenyl SIRT1 activation, antioxidant Trihydroxy structure increases reactivity and electron donation
(E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one () 2,4,6-trihydroxyphenyl Anticancer (XIAP inhibition) Multiple hydroxyls improve protein binding and stability via DFT studies
(E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one () 2-amino and 3,4-dihydroxyphenyl Strong antioxidant Adjacent hydroxyls boost radical scavenging (DPPH assay)
1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one () 4-isopropylphenyl Pharmaceutical/cosmetic use Isopropyl group increases lipophilicity and bioavailability

Electronic and Reactivity Profiles

Density functional theory (DFT) studies reveal critical differences in electronic properties:

  • (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one exhibits a higher HOMO energy (-8.171 eV) compared to (E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one (-8.723 eV), indicating greater electron-donating capacity and reactivity .
  • The presence of electron-withdrawing groups (e.g., methoxy) reduces reactivity, while hydroxyl groups enhance electrophilicity and stability in protein-ligand interactions .

Pharmacokinetic and Toxicity Profiles

  • Hydrophobic substituents (e.g., isopropyl in ) enhance membrane permeability but may increase hepatotoxicity risks .

Biological Activity

1-(4-Hydroxyphenyl)prop-2-en-1-one, commonly referred to as chalcone , is a significant compound in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8O2C_9H_8O_2. The compound features a chalcone structure characterized by two aromatic rings connected by an α,β-unsaturated carbonyl system. This structural arrangement is crucial for its biological activity.

Property Details
Molecular FormulaC9H8O2C_9H_8O_2
Molecular Weight152.16 g/mol
SolubilitySoluble in organic solvents
Melting Point83-85 °C

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacteria and fungi. The minimum inhibitory concentration (MIC) values indicated significant activity against several strains:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

The results demonstrated that the compound effectively inhibited the growth of these pathogens, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines, particularly breast cancer (MCF7) and lung cancer (A549). The cytotoxic effects were measured using the MTT assay, showing a dose-dependent reduction in cell viability.

Cell Line IC50 (µM)
MCF77.8
A54915.6

The mechanism of action involves the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Activity

Chalcones also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Studies suggest that this effect is mediated through the suppression of NF-kB signaling pathways, which play a critical role in inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Biomolecules : Molecular docking studies indicate that chalcones can bind to various proteins involved in disease progression, including those associated with cancer and microbial resistance.
  • Reactive Oxygen Species (ROS) Modulation : Chalcones have been shown to modulate ROS levels, contributing to their cytotoxic effects on cancer cells.

Study on Antimicrobial Efficacy

In a study conducted by Süleymanoğlu et al., this compound was tested against multiple bacterial strains. The findings revealed effective antibacterial activity with MIC values ranging from 1250 μg/mL to 5000 μg/mL, indicating potential for therapeutic applications in treating bacterial infections .

Study on Anticancer Properties

A separate investigation focused on the anticancer effects of chalcone derivatives, including this compound. The study highlighted its ability to induce apoptosis in MCF7 cells with an IC50 value of 7.8 µM, suggesting significant potential as an anticancer agent .

Q & A

Basic: What are the standard synthetic methodologies for preparing 1-(4-Hydroxyphenyl)prop-2-en-1-one derivatives?

Answer:
The most common method involves Claisen-Schmidt condensation between para-hydroxyacetophenone and substituted aldehydes under alkaline conditions. For example:

  • Procedure : Mix para-hydroxyacetophenone (1.0 equiv.) with ethanol and aqueous NaOH (60%), stir for 30 minutes, then add the aldehyde (1.015 equiv.). After overnight stirring, acidify the mixture (pH ~6) to precipitate the product, followed by filtration and recrystallization from ethanol .
  • Key Variables : Reaction temperature (room temperature to reflux), solvent (ethanol, methanol), and base (NaOH, KOH). Substituents on the aldehyde dictate product diversity (e.g., methoxy, nitro, or halogen groups) .

Basic: Which spectroscopic techniques are essential for characterizing this compound derivatives?

Answer:
A multi-technique approach is used:

  • 1H/13C NMR : Confirms the α,β-unsaturated ketone structure (δ ~7.5–8.0 ppm for enone protons) and substituent positions .
  • FT-IR : Detects carbonyl stretching (~1650 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Ensures purity and stoichiometry .

Basic: How is the antioxidant activity of these derivatives evaluated experimentally?

Answer:
The DPPH radical scavenging assay is widely employed:

  • Protocol : Prepare a DPPH solution (0.1 mM in methanol), mix with the test compound, and measure absorbance at 517 nm after 30 minutes.

  • Data Interpretation : Calculate IC50 values (concentration required for 50% radical scavenging). For example:

    CompoundIC50 (µg/mL)
    Chalcone 1 (4-hydroxyphenyl derivative)8.2
    Ascorbic Acid (reference)2.17

Advanced: How can X-ray crystallography resolve structural ambiguities in these derivatives?

Answer:
Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:

  • Key Parameters :
    • R-factor : Measures data fit (e.g., R = 0.057 in a study of a methoxy-substituted derivative) .
    • Hydrogen Bonding : Intramolecular O–H⋯O bonds (e.g., S(6) ring motifs) stabilize planar conformations .
  • Software : SHELX suite refines crystal structures and analyzes intermolecular interactions (e.g., C–H⋯O networks) .

Advanced: How do computational methods like DFT enhance property prediction?

Answer:
Density Functional Theory (DFT) calculations:

  • Applications :
    • Optimize molecular geometry and compare with XRD data (e.g., bond length deviations < 0.004 Å) .
    • Predict electronic properties (HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity .
  • Tools : Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Answer:
Contradictions often arise from experimental variables:

  • Critical Factors :
    • Substituent Effects : Electron-withdrawing groups (e.g., –NO2) may enhance bioactivity but reduce solubility .
    • Assay Conditions : Variations in DPPH concentration, solvent polarity, or incubation time affect IC50 values .
  • Resolution : Normalize data using internal controls (e.g., ascorbic acid) and report detailed protocols .

Advanced: What strategies guide structure-activity relationship (SAR) studies for these derivatives?

Answer:

  • Substituent Screening : Test derivatives with diverse groups (e.g., –OCH3, –Cl, –CF3) to identify pharmacophores .
  • Bioactivity Correlation : Use regression models to link electronic parameters (Hammett σ values) with IC50 .
  • Mechanistic Probes : Conduct radical trapping experiments (e.g., ESR spectroscopy) to validate antioxidant pathways .

Advanced: How can hydrogen-bonding patterns inform crystal engineering of these compounds?

Answer:
Etter’s graph-set analysis categorizes hydrogen-bonding motifs:

  • Motifs : Chains (C), rings (R), or intramolecular bonds (S). For example, an S(6) motif stabilizes the enone conformation .
  • Design Principles : Modify substituents to alter packing (e.g., methoxy groups promote C–H⋯O interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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